1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with bromothiophene and thiophene sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes:
Bromination: Thiophene is brominated to form 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a thiophene-substituted pyrrolidine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing site, influencing the compound’s reactivity and binding affinity. The bromine atom and thiophene rings contribute to the compound’s overall electronic properties, affecting its interaction with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- 1-((5-Fluorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
Uniqueness
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The combination of bromothiophene and thiophene sulfonyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound with the molecular formula C12H12BrNO2S3 and a molecular weight of approximately 378.33 g/mol. This compound features a pyrrolidine ring that is substituted with both bromothiophene and thiophene sulfonyl groups, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : Thiophene is brominated to produce 5-bromothiophene.
- Sulfonylation : The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
- Formation of Pyrrolidine : The sulfonylated bromothiophene reacts with a thiophene-substituted pyrrolidine to yield the final product.
These steps can be optimized for industrial production using methods such as continuous flow reactors and high-throughput screening to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group acts as an electron-withdrawing moiety, which enhances the compound's reactivity and binding affinity to biological targets. The presence of the bromine atom and the thiophene rings further influences its electronic properties, making it a potential candidate for therapeutic applications .
Potential Therapeutic Applications
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds can inhibit bacterial growth, indicating potential use as antimicrobial agents.
- Quorum Sensing Inhibition : It has been noted that compounds similar to this one could act as quorum sensing inhibitors, which are crucial for disrupting bacterial communication systems .
Case Studies and Research Findings
- Antimicrobial Studies : A study involving related thiophene compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.
- Quorum Sensing Inhibition : Research highlighted in patent literature indicates that compounds with similar structures can effectively inhibit quorum sensing in pathogenic bacteria, potentially reducing virulence factors and biofilm formation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Properties |
---|---|---|
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Chloro Compound | Antimicrobial activity |
1-((5-Fluorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Fluoro Compound | Enhanced electronic properties |
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Methyl Compound | Increased lipophilicity |
The presence of bromine in the compound under discussion may provide distinct advantages in terms of reactivity compared to its chlorinated or fluorinated counterparts, potentially leading to enhanced biological activity.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-11-1-2-12(18-11)19(15,16)14-5-3-9(7-14)10-4-6-17-8-10/h1-2,4,6,8-9H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVBFTWMILEEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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